molecular formula C15H12F3NO2 B2831381 4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol CAS No. 860789-32-8

4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol

Cat. No.: B2831381
CAS No.: 860789-32-8
M. Wt: 295.261
InChI Key: CRYDUZSLNLXVRH-DJKKODMXSA-N
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Description

4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol is an organic compound that features a phenolic hydroxyl group and a trifluoromethyl-substituted aromatic ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol typically involves the following steps:

    Formation of the Methoxyimino Intermediate: This step involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine to form the corresponding oxime.

    O-Methylation: The oxime is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the methoxyimino derivative.

    Aldol Condensation: The methoxyimino derivative undergoes aldol condensation with 4-hydroxybenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, due to the activating effect of the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Nitro, halo, or sulfonyl derivatives

Scientific Research Applications

4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenolic hydroxyl group can form hydrogen bonds with target proteins, while the imino group can participate in nucleophilic or electrophilic interactions, modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    4-(Trifluoromethyl)benzaldehyde: Lacks the phenolic hydroxyl group, affecting its solubility and interaction with biological targets.

    4-Methoxybenzaldehyde: Contains a methoxy group instead of the trifluoromethyl group, leading to different electronic and steric effects.

Uniqueness

4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol is unique due to the presence of both the trifluoromethyl and phenolic hydroxyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the phenolic hydroxyl group increases its reactivity and potential for hydrogen bonding.

Properties

IUPAC Name

4-[(E)-[4-(trifluoromethyl)phenyl]methoxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c16-15(17,18)13-5-1-12(2-6-13)10-21-19-9-11-3-7-14(20)8-4-11/h1-9,20H,10H2/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYDUZSLNLXVRH-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CC=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=CC=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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